molecular formula C22H24N4O4S2 B2423809 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 1207000-05-2

3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2423809
M. Wt: 472.58
InChI Key: BPZGWQHQOZJKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Antimicrobial Studies

A study by Patel and Agravat (2009) details the synthesis of new pyridine derivatives, including compounds structurally related to 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide. These compounds were synthesized using a series of chemical reactions and screened for their antimicrobial properties, revealing significant antibacterial activity Patel & Agravat, 2009.

2. Radiolabeling and PET Imaging

FAUC346, a compound structurally similar to 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, was radiolabeled and evaluated as a potential radiotracer for D3 receptor imaging in PET scans. The compound showed selectivity for D3 receptors in in vivo rat brain studies, though further investigations in nonhuman primates were not as promising Kuhnast et al., 2006.

3. Synthesis of Carbon-11-labeled Carboxamide Derivatives

Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives structurally related to 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, intended as PET radioligands for dopamine D3 receptors. These derivatives were prepared by O-[(11)C]methylation of their corresponding precursors, displaying potential for imaging applications Gao et al., 2008.

4. Crystal Structure and DFT Calculations

Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This study included density functional theory (DFT) calculations to understand the reactive sites and intermolecular interactions of the molecules Kumara et al., 2017.

5. Synthesis and Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives, including structures similar to 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains Patel, Agravat, & Shaikh, 2011.

6. Synthesis of Piperazine Derivatives as 5-HT7 Receptor Antagonists

Yoon et al. (2008) prepared a series of compounds structurally related to 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide and evaluated them as 5-HT7 receptor antagonists. These compounds showed promising IC(50) values, suggesting potential applications in treating conditions related to serotonin activity Yoon et al., 2008.

properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)32(28,29)20-9-15-31-21(20)22(27)24-16-17-4-2-3-10-23-17/h2-10,15H,11-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZGWQHQOZJKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.